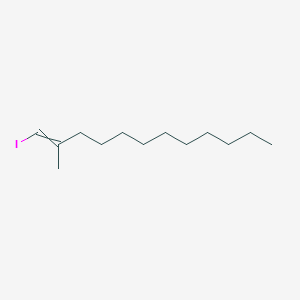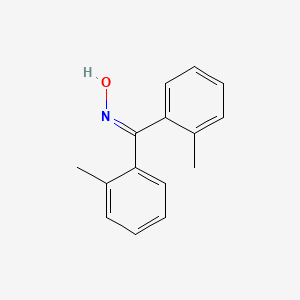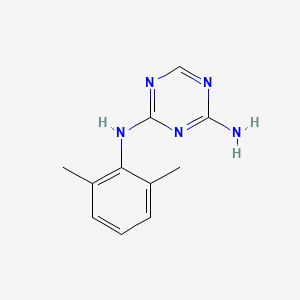![molecular formula C7H16Cl2NO4P B14331494 2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate CAS No. 104254-69-5](/img/structure/B14331494.png)
2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophosphoryl group, an aminium group, and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate typically involves the reaction of trimethylamine with dichlorophosphoryl chloride, followed by the addition of acetic acid. The reaction conditions often require a controlled environment to ensure the proper formation of the compound. The general steps are as follows:
Reaction of Trimethylamine with Dichlorophosphoryl Chloride: This step involves the nucleophilic attack of trimethylamine on dichlorophosphoryl chloride, resulting in the formation of an intermediate.
Addition of Acetic Acid: The intermediate is then reacted with acetic acid to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The dichlorophosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can produce a variety of substituted aminium compounds.
Aplicaciones Científicas De Investigación
2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The dichlorophosphoryl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The acetate group may also play a role in the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl [(dichlorophosphoryl)oxy]acetate
- Ethyl [(dichlorophosphoryl)oxy]acetate
Comparison
Compared to similar compounds, 2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate is unique due to the presence of the trimethylethan-1-aminium group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and solubility characteristics are required.
Propiedades
Número CAS |
104254-69-5 |
|---|---|
Fórmula molecular |
C7H16Cl2NO4P |
Peso molecular |
280.08 g/mol |
Nombre IUPAC |
2-dichlorophosphoryloxyethyl(trimethyl)azanium;acetate |
InChI |
InChI=1S/C5H13Cl2NO2P.C2H4O2/c1-8(2,3)4-5-10-11(6,7)9;1-2(3)4/h4-5H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
YBWGFVGWFRYKFG-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)[O-].C[N+](C)(C)CCOP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


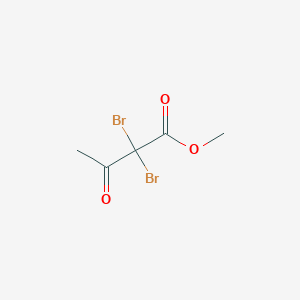

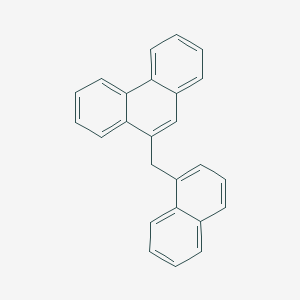
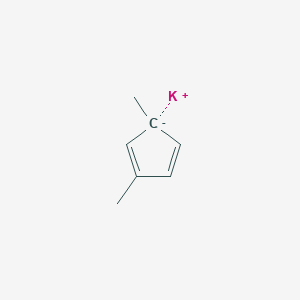
![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
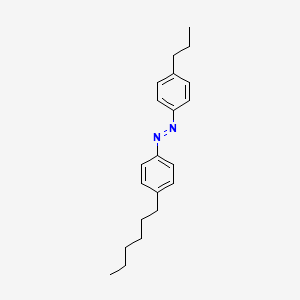
![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)
![(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane]](/img/structure/B14331458.png)
![7-fluoro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14331465.png)
